molecular formula C12H10Cl2N2O2 B1339364 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one CAS No. 393860-82-7

1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one

Cat. No. B1339364
M. Wt: 285.12 g/mol
InChI Key: JPKUSSSGPZHYCR-UHFFFAOYSA-N
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Patent
US09163019B2

Procedure details

Oxalyl chloride (17.5 ml, 200 mmol) was added dropwise via a dropping funnel to a mixture of compound (7) (8.5 g, 48.2 mmol) in chlorobenzene (60 ml). The reaction was heated at about 90° C. for about 16 h. The solvent was removed. The resulting mixture was deposited onto silica gel and loaded onto a silica gel column and eluted with Hex/EtOAc (10:1) to afford 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one (4.0 g, 13.33 mmol, 27.6% yield).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[CH3:7][O:8][C:9]1[CH:19]=[CH:18][C:12]([CH2:13][NH:14][CH2:15][C:16]#[N:17])=[CH:11][CH:10]=1.[Cl:20]C1C=CC=CC=1>>[Cl:6][C:1]1[C:2](=[O:3])[N:14]([CH2:13][C:12]2[CH:18]=[CH:19][C:9]([O:8][CH3:7])=[CH:10][CH:11]=2)[CH:15]=[C:16]([Cl:20])[N:17]=1

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
8.5 g
Type
reactant
Smiles
COC1=CC=C(CNCC#N)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
eluted with Hex/EtOAc (10:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(C=C(N1)Cl)CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.33 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.